2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-difluoro-3-propoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.
Protodeboronation: This reaction involves the removal of the boron moiety, often using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Strong acids like HCl or H2SO4 are typically employed.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: Results in the formation of the corresponding hydrocarbon.
Scientific Research Applications
2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of molecular probes and imaging agents.
Medicine: For the synthesis of pharmaceutical intermediates and active compounds.
Industry: In the production of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism. The process involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4-Formylphenylboronic Acid
- 3-Formylphenylboronic Acid
Uniqueness
2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity, particularly in Suzuki-Miyaura coupling reactions. The presence of fluorine atoms and the propoxy group increases its electron-withdrawing capacity, making it more efficient in forming carbon-carbon bonds compared to other boronic esters .
Properties
Molecular Formula |
C15H21BF2O3 |
---|---|
Molecular Weight |
298.13 g/mol |
IUPAC Name |
2-(2,6-difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BF2O3/c1-6-9-19-11-8-7-10(17)12(13(11)18)16-20-14(2,3)15(4,5)21-16/h7-8H,6,9H2,1-5H3 |
InChI Key |
FEWPNWVQOMYXNU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCCC)F |
Origin of Product |
United States |
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